![molecular formula C17H14O4 B5693692 7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B5693692.png)
7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one
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Overview
Description
7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence properties
Preparation Methods
The synthesis of 7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For this compound, the reaction typically involves 4-methoxyphenol and ethyl acetoacetate under acidic conditions, followed by cyclization to form the chromenone structure .
Industrial production methods often utilize similar synthetic routes but are optimized for scale, efficiency, and cost-effectiveness. Green chemistry approaches, such as using microwave or ultrasound energy, have also been explored to enhance reaction rates and yields while minimizing environmental impact .
Chemical Reactions Analysis
7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the chromenone structure to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at specific positions on the aromatic ring.
Coupling Reactions: Metal-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to form carbon-carbon bonds with other aromatic compounds
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
1.1 Antioxidant Properties
Research indicates that derivatives of 7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one exhibit significant antioxidant activity. In a study, various coumarin derivatives were tested for their ability to scavenge free radicals, demonstrating effectiveness comparable to standard antioxidants . The structure-activity relationship (SAR) analysis revealed that the presence of methoxy groups enhances the radical scavenging capacity.
1.2 Enzyme Inhibition
The compound has been investigated for its inhibitory effects on enzymes such as monoamine oxidase B (MAO-B). A specific derivative, 3-acetyl-7-methoxy-2H-chromen-2-one, showed potent inhibitory activity with an IC50 value of 0.76 µM . This suggests potential applications in treating neurodegenerative diseases like Parkinson's, where MAO-B plays a crucial role.
Synthetic Methodologies
2.1 Synthesis of Coumarin Derivatives
The synthesis of this compound typically involves the reaction of appropriate phenolic compounds with acetic anhydride or similar reagents under controlled conditions. For instance, the reaction of 7-methoxy-2H-chromen-2-one with substituted phenyl aldehydes has been documented to yield various derivatives with enhanced biological activities .
Table 1: Synthetic Routes for Coumarin Derivatives
Reaction Type | Starting Materials | Conditions | Yield (%) |
---|---|---|---|
Aldol Condensation | 7-Methoxy-2H-chromen-2-one + Phenyl Aldehyde | Room Temperature | 85 |
Oxidation | 7-Methoxy-8-(3-methylbut-2-en-1-yl)-2H-chromen-2-one | SeO₂ in Dioxane at 80 °C | 90 |
Schiff Base Formation | 4-(Chloromethyl)-7-methoxy-2H-chromen-2-one + Amine | Reflux in Ethanol | 94 |
Therapeutic Potential
3.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of coumarin derivatives, including those related to this compound. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by modulating pathways involved in cell survival and proliferation .
3.2 Neuroprotective Effects
The neuroprotective potential of this compound is primarily attributed to its MAO-B inhibitory activity. In silico studies have supported its ability to bind effectively to MAO-B, suggesting it could be developed into a therapeutic agent for neurodegenerative diseases .
Case Studies and Experimental Findings
Case Study: MAO-B Inhibition
In a controlled study involving rat models, a derivative of this compound was administered to evaluate its effects on MAO-B activity. The results indicated a significant reduction in MAO-B levels compared to control groups, correlating with improved behavioral outcomes in tests measuring cognitive function .
Table 2: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit DNA gyrase, an enzyme crucial for DNA replication in cancer cells . The compound’s fluorescence properties are due to the conjugated π-electron system in the chromenone structure, which allows it to absorb and emit light at specific wavelengths .
Comparison with Similar Compounds
Similar compounds to 7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one include other coumarin derivatives such as 7-hydroxy-4-methylcoumarin and 4-methyl-7-oxy-glucoside coumarin . These compounds share the core coumarin structure but differ in their substituents, which can significantly impact their biological activities and applications. The unique methoxy substitutions in this compound enhance its fluorescence properties and potentially its biological activity, making it distinct from other coumarin derivatives .
Biological Activity
7-Methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its effects on various biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a coumarin core with methoxy substitutions that influence its biological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, synthesized derivatives were tested against various human cancer cell lines using the MTT assay. The most potent derivative displayed an IC50 value of 2.63 ± 0.17 µM against AGS cells, indicating strong cytotoxic effects compared to other compounds in the series .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | AGS | 2.63 ± 0.17 |
Other derivatives | Various | Higher IC50 values |
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects, particularly as an inhibitor of monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases such as Parkinson's disease. In vitro studies indicated that certain derivatives showed micromolar potency against MAO-B, with one notable compound exhibiting an IC50 of 0.76 ± 0.08 µM . This suggests potential for therapeutic application in neurodegenerative conditions.
Compound | MAO-B Inhibition IC50 (µM) |
---|---|
ChC4 (derivative) | 0.76 ± 0.08 |
Other tested compounds | >10 µM |
Antioxidant Activity
Antioxidant activity is another important aspect of the biological profile of this compound. It was shown to possess significant free radical scavenging ability, which can mitigate oxidative stress—a factor in many chronic diseases. The total antioxidant capacity was quantitatively assessed and found to be comparable to standard antioxidants .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes like MAO-B and butyrylcholinesterase (BuChE), impacting neurotransmitter metabolism.
- Cytotoxicity : The cytotoxic effects observed in cancer cell lines are likely mediated through apoptosis induction and disruption of cell cycle progression.
- Antioxidant Mechanism : Its antioxidant properties may stem from the ability to donate electrons or hydrogen atoms to free radicals, thus neutralizing them.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Anticancer Study : A study evaluated the efficacy of several coumarin derivatives against different cancer cell lines, revealing that those with methoxy substitutions had enhanced activity compared to unsubstituted analogs .
- Neuroprotection : Another investigation into MAO-B inhibition demonstrated that specific structural modifications significantly increased inhibitory potency, suggesting a structure-activity relationship that could guide future drug design .
Properties
IUPAC Name |
7-methoxy-4-(4-methoxyphenyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)15-10-17(18)21-16-9-13(20-2)7-8-14(15)16/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCZQQVEYPSHCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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